N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide
Description
N-{3-[1-(2-Methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide is a synthetic compound featuring a benzimidazole core linked via a propyl chain to a phthalazinone acetamide moiety. The benzimidazole group, a heterocyclic aromatic system, is substituted with a 2-methylpropyl (isobutyl) group at the 1-position, while the acetamide side chain incorporates a phthalazinone ring, a bicyclic structure with a ketone oxygen.
Properties
Molecular Formula |
C24H27N5O2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C24H27N5O2/c1-17(2)15-28-21-11-6-5-10-20(21)27-22(28)12-7-13-25-23(30)16-29-24(31)19-9-4-3-8-18(19)14-26-29/h3-6,8-11,14,17H,7,12-13,15-16H2,1-2H3,(H,25,30) |
InChI Key |
ZSFQOOXFVXXDDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Ring Synthesis
The 1-(2-methylpropyl)-1H-benzimidazole moiety is synthesized via cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. A representative method involves reacting 4-methylpentanoic acid with o-phenylenediamine in polyphosphoric acid (PPA) at 120–140°C, forming the benzimidazole core through dehydration and cyclization. Alternatively, N-alkylation precedes cyclization: 2-methylpropyl bromide reacts with o-nitroaniline, followed by reduction of the nitro group and cyclization with formic acid.
Key parameters:
Phthalazinone Ring Construction
The 1-oxophthalazin-2(1H)-yl fragment is synthesized via condensation of o-aroylbenzoic acids with hydrazine derivatives. For example, 2-(4-isopropylbenzoyl)benzoic acid reacts with hydrazine hydrate in refluxing ethanol to yield 4-(4-isopropylphenyl)phthalazin-1(2H)-one. Modifications at the N-2 position are achieved by alkylation or acylation.
Critical conditions:
- Reagents : Hydrazine hydrate (2.5 equiv).
- Reaction time : 6–8 hours under reflux.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Intermediate Functionalization and Coupling
Acetamide Bridge Formation
The final acetamide linkage is constructed using carbodiimide-mediated coupling. 2-(1-Oxophthalazin-2(1H)-yl)acetic acid reacts with 3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
Reaction parameters:
- Molar ratio : 1:1.2 (acid:amine).
- Temperature : 0°C to room temperature.
- Yield : 68–72% after extraction.
Process Optimization and Scalability
Solvent Selection for Amide Coupling
Comparative studies identify dimethylformamide (DMF) as superior to DCM for large-scale reactions due to improved solubility of intermediates. However, DCM minimizes side reactions like N-acylurea formation.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP) accelerates the coupling reaction by 30%, reducing reaction time from 24 hours to 16 hours.
Analytical Characterization
Spectroscopic Confirmation
Crystallization Studies
Recrystallization from acetonitrile/water (7:3) produces a crystalline form with a melting point of 182–184°C, verified by differential scanning calorimetry (DSC).
Challenges and Alternative Routes
Byproduct Formation
Competitive O-acylation of the phthalazinone oxygen is mitigated by using HOBt , which suppresses enolization.
Green Chemistry Approaches
Microwave-assisted synthesis reduces the amide coupling time to 45 minutes with comparable yield (70%).
Chemical Reactions Analysis
Oxidation Reactions
The benzimidazole ring undergoes oxidation under controlled conditions. Key findings include:
-
N-Oxide Formation : Treatment with potassium permanganate () in acidic medium oxidizes the benzimidazole nitrogen, forming stable N-oxide derivatives.
-
Phthalazinone Oxidation : The phthalazinone moiety resists oxidation under mild conditions but can undergo ring-opening reactions with strong oxidizing agents like hydrogen peroxide () at elevated temperatures.
Table 1: Oxidation Reagents and Outcomes
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| (5%) | , 60°C, 2 hr | Benzimidazole N-oxide | 78 | |
| (30%) | Acetic acid, 80°C, 4 hr | Phthalazinone ring-opened dicarboxylic acid | 52 |
Reduction Reactions
Reduction primarily targets the acetamide group and phthalazinone carbonyl:
-
Amide Reduction : Sodium borohydride () selectively reduces the acetamide carbonyl to a hydroxyl group without affecting the phthalazinone ring.
-
Phthalazinone Reduction : Lithium aluminum hydride () reduces the phthalazinone carbonyl to a methylene group, forming a tetrahydrophthalazinone derivative.
Table 2: Reduction Pathways
| Reagent | Target Site | Product | Selectivity | Source |
|---|---|---|---|---|
| Acetamide carbonyl | Secondary alcohol derivative | High | ||
| Phthalazinone carbonyl | Tetrahydrophthalazinone analog | Moderate |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct sites:
-
Benzimidazole C-2 Position : Electrophilic substitution (e.g., nitration with ) introduces nitro groups at the electron-rich C-2 position of benzimidazole.
-
Phthalazinone Ring : Nucleophilic substitution at the phthalazinone’s α-carbon occurs with amines or thiols under basic conditions .
Example Reaction:
Condensation Reactions
The compound participates in condensation reactions to form heterocyclic hybrids:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine-linked derivatives .
-
Cyclocondensation : Interaction with hydrazine () forms fused pyrazole-phthalazinone systems.
Table 3: Condensation Reagents and Products
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Benzaldehyde | EtOH, Δ, 6 hr | Schiff base analog | Antimicrobial studies | |
| Hydrazine hydrate | DMF, 120°C, 8 hr | Pyrazole-phthalazinone hybrid | Anticancer screening |
Reaction Conditions and Optimization
Key parameters influencing reaction efficiency:
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while methanol improves oxidation yields .
-
Catalysts : Acidic catalysts () accelerate electrophilic substitutions, whereas palladium catalysts enable cross-coupling reactions.
Optimized Protocol for Nitration:
-
Dissolve compound in (98%) at 0°C.
-
Add (2 eq.) dropwise.
-
Stir at 25°C for 3 hr → isolate nitro derivative (yield: 85%).
Scientific Research Applications
While specific applications of N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide are not detailed in the search results, its structural features suggest potential uses in scientific research:
- Medicinal Chemistry : The benzimidazole moiety is a privileged scaffold in drug discovery, known for its diverse biological activities . The presence of the phthalazinone group may add to its potential for biological interactions .
- G Protein-Coupled Receptors (GPCRs) Research : Similar compounds have been investigated as modulators of GPCRs, such as GPR139, which is involved in appetite regulation and mood disorders.
- Lead Compound for Therapeutics : It may serve as a lead compound for developing new therapeutics targeting G protein-coupled receptors or other related pathways.
- Biochemical Assays : Its unique structure could be explored for applications in material science or as a probe in biochemical assays.
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide shares structural similarities with other compounds, suggesting potential areas of biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(7-methoxy-4-oxo-1,2,3-benzotriazin-3-yloxy)acetamide | Contains a methoxy group on the benzotriazine | Modulates different receptor types |
| 2-(6,8-dichloro-4-oxo-1,2,3-benzotriazin-3-yloxy)acetamide | Chlorinated derivatives | Enhanced lipophilicity and altered pharmacokinetics |
| N-{(R)-[4-(trifluoromethoxy)phenyl]ethyl}-acetamide | Incorporates trifluoromethoxy substituent | Potentially increased metabolic stability |
These compounds highlight the diversity within this chemical class while emphasizing the unique structural features of N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide that may confer distinct biological properties.
Further Research
Mechanism of Action
The mechanism of action of N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phthalazinone moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Compound 12 ()
- Structure : 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide
- Key Features: Benzimidazole core with a 3-methylphenyl-substituted pyrrolidinone ring. Acetohydrazide side chain instead of phthalazinone acetamide.
- Synthesis : 65% yield via condensation reactions .
- Properties : Melting point 194–195°C; molecular weight 418 g/mol.
- Comparison: The hydrazide group in Compound 12 may enhance hydrogen-bonding capacity compared to the target compound’s acetamide-phthalazinone moiety.
Compound Y042-6936 ()
- Structure : N-{2-[1-(2-Methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide
- Key Features: Shorter ethyl linker between benzimidazole and pyridine carboxamide. Lacks the phthalazinone ring present in the target compound.
- The ethyl chain might reduce conformational flexibility relative to the target’s propyl linker.
2-[2-(1-Benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-isopropylacetamide ()
- Structure: Features a benzyl-substituted pyrrolidinone attached to benzimidazole and an isopropyl acetamide group.
- Key Features :
- The isopropyl group in the acetamide side chain could sterically hinder interactions with flat binding pockets.
Functional Group and Pharmacokinetic Insights
- Benzimidazole Core : Common to all compounds, this group provides a planar aromatic system for π-π interactions. Substituents at the 1-position (e.g., 2-methylpropyl in the target compound vs. 3-methylphenyl in Compound 12) modulate steric effects and lipophilicity .
- Acetamide vs. Hydrazide: The hydrazide in Compound 12 introduces additional hydrogen-bond donors, whereas the target’s phthalazinone acetamide provides a rigid, electron-deficient aromatic system for target engagement .
Biological Activity
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that exhibits promising biological activities, particularly in the fields of medicinal chemistry. This compound features a unique structural arrangement, combining a benzimidazole core with an oxophthalazin moiety, which may contribute to its biological efficacy.
Chemical Structure and Properties
- Molecular Formula : C24H28N4O2
- Molecular Weight : 404.5 g/mol
- IUPAC Name : N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide
The structure consists of a benzimidazole moiety linked to a propyl chain, which is further connected to an oxophthalazin structure through an acetamide functional group. This unique combination may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the benzimidazole core.
- Introduction of the propyl chain.
- Attachment of the oxophthalazin moiety.
Common reagents used in these reactions include various alkylating agents, acids, and bases to facilitate the formation of the desired bonds. Industrial production may optimize these steps using continuous flow reactors and high-throughput screening to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial effects. Benzimidazole derivatives have been shown to possess broad-spectrum antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. A study highlighted that derivatives of benzimidazole exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could also demonstrate similar effects due to its structural features .
Anticancer Potential
Benzimidazole derivatives are recognized for their anticancer properties, often acting by inhibiting specific enzymes or pathways involved in tumor growth. The mechanism may involve modulation of cell cycle progression or induction of apoptosis in cancer cells. Compounds with similar structural motifs have been reported to inhibit cancer cell proliferation effectively .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship (SAR). The presence of the benzimidazole core is crucial for its pharmacological effects, as it is known to interact with various biological targets. The oxophthalazin moiety may enhance its binding affinity or selectivity towards specific receptors or enzymes .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | Benzimidazole Derivative A | Antimicrobial | Exhibited MIC values comparable to standard antibiotics against E. coli and S. aureus |
| Study 2 | Benzimidazole Derivative B | Anticancer | Induced apoptosis in cancer cell lines with IC50 values in low micromolar range |
| Study 3 | Benzimidazole Derivative C | Anti-inflammatory | Demonstrated significant reduction in inflammatory markers in vitro |
These findings underscore the potential therapeutic applications of this compound based on its structural similarities to other biologically active compounds.
Q & A
Basic Questions
Q. What are the critical parameters to optimize during the synthesis of this compound?
- Methodological Answer : Key parameters include reaction temperature, solvent selection, catalyst type, and reflux duration. For example, highlights refluxing at 100°C for 4 hours in a water bath for benzimidazole derivatives. Purification via recrystallization (e.g., methanol) and monitoring with TLC (e.g., ethyl acetate:hexane 7:3, UV visualization) are critical for yield and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of 1H NMR (to confirm proton environments), IR spectroscopy (to identify functional groups like amides), and mass spectrometry (for molecular weight validation). and emphasize reporting specific peaks (e.g., IR: 1680 cm⁻¹ for C=O; 1H NMR: δ 7.2–8.1 ppm for aromatic protons) and cross-verifying with theoretical calculations .
Q. How is reaction progress monitored during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) with solvent systems like ethyl acetate:hexane (7:3) is used to track reaction completion. UV lamps or iodine staining visualize spots. notes that Rf values should align with expected polarity gradients .
Q. What purification methods are recommended for isolating the final product?
- Methodological Answer : Recrystallization from methanol or ethanol is standard for benzimidazole derivatives. specifies cooling the reaction mixture to room temperature, filtering the precipitate, and washing with ice-cold water to remove impurities .
Q. What key analytical data should be reported for this compound?
- Methodological Answer : Report melting point (e.g., 194–195°C), yield (e.g., 65–67%), TLC Rf values , and spectral data (1H NMR, IR, MS). provides a template for tabulating these parameters (Table 1) .
Advanced Questions
Q. How can computational methods optimize the synthesis pathway?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. describes integrating computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature gradients) .
Q. What statistical approaches resolve discrepancies in reaction yield data?
- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, temperature). recommends factorial designs to minimize experiments while analyzing interactions between parameters. For example, a 2³ factorial design can optimize yield and purity .
Q. How are contradictions in spectral data addressed?
- Methodological Answer : Cross-validate using multiple techniques (e.g., 13C NMR alongside 1H NMR) and compare with simulated spectra from computational tools like Gaussian. resolved structural ambiguities in benzimidazole derivatives by correlating experimental MS data with theoretical molecular weights .
Q. What methodologies are used to study reaction mechanisms?
- Methodological Answer : Combine kinetic studies (e.g., rate constant determination) with computational modeling (e.g., transition state analysis). emphasizes a feedback loop where experimental data refine computational models, enabling mechanistic insights into intermediates .
Q. How are structure-activity relationships (SAR) investigated for this compound?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., nitro groups at different positions) and evaluate biological activity. and provide frameworks for correlating structural features (e.g., electron-withdrawing groups) with anti-inflammatory activity using in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
